

Application Note: Purification of Recombinant LEAP-2-RA1 Partial Precursor

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Compound of Interest

Compound Name: *LEAP-2-RA1 peptide precursor, partial*

Cat. No.: *B1576199*

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Abstract & Introduction

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a 40-residue cysteine-rich cationic peptide that functions as a non-competitive antagonist of the growth hormone secretagogue receptor (GHSR1a), effectively blocking ghrelin activity. The LEAP-2-RA1 variant (Recombinant Analog 1) typically refers to a partial precursor or specific isoform often utilized in metabolic research and antimicrobial studies.

The purification of LEAP-2-RA1 presents two distinct bio-manufacturing challenges:

- **Host Toxicity:** As an antimicrobial peptide (AMP), constitutive expression of the mature form can be lethal to *E. coli* hosts.
- **Disulfide Connectivity:** The biological activity of LEAP-2 relies on a specific rigid core stabilized by two disulfide bonds (Cys1–Cys3 and Cys2–Cys4).^{[1][2][3]} Misfolding leads to inactive "scrambled" isomers.

This protocol details a Soluble Fusion Strategy using a SUMO-tag system in an engineered *E. coli* host (SHuffle T7 Express). This approach masks the antimicrobial toxicity during

expression and facilitates correct cytoplasmic disulfide bond formation, eliminating the yield-limiting steps of traditional inclusion body refolding.

Molecule Profile & Construct Design

Property	Specification	Notes
Target Molecule	LEAP-2-RA1 (Partial Precursor)	~4.5 kDa (Mature peptide)
Fusion Partner	His6-SUMO	Enhances solubility; Ulp1 cleavage site allows native N-terminus release.
Isoelectric Point (pI)	~9.2 (Mature)	Highly basic; binds strongly to Cation Exchange (CEX).
Disulfide Bonds	2 (Cys-Cys)	Critical for stability against proteolysis.
Expression Host	E. coli SHuffle T7 Express	Constitutively expresses DsbC (isomerase) in cytoplasm.

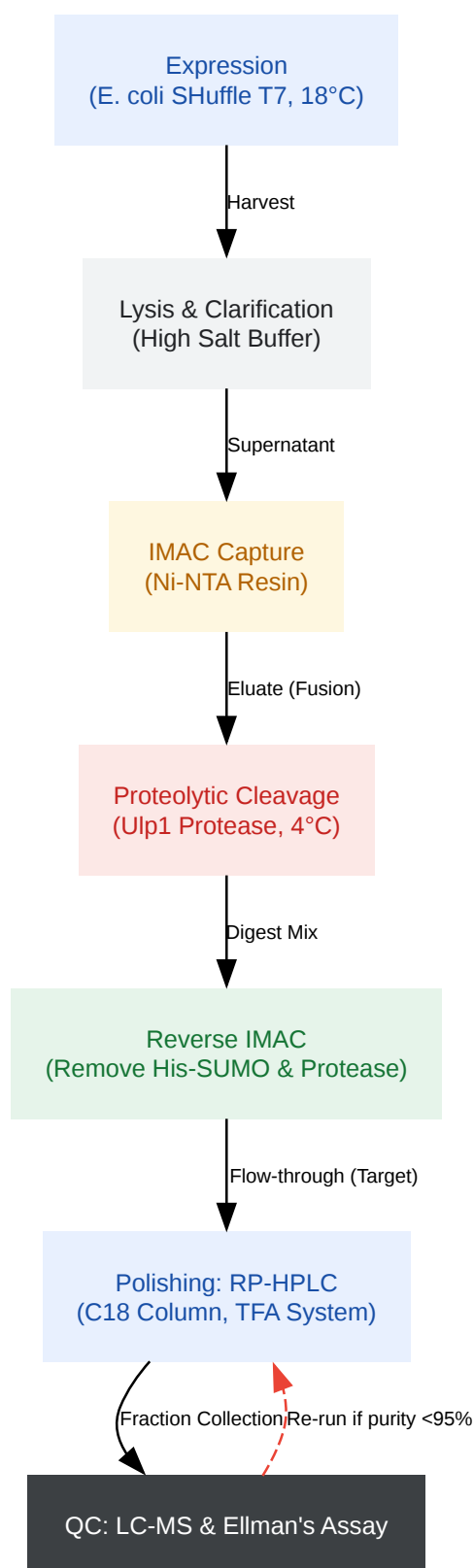
Vector Design Logic

We utilize a pET-based vector containing a T7 promoter.^[4] The construct topology is: [His6] - [SUMO] - [Ulp1 Site] - [LEAP-2-RA1]

- His6: For IMAC capture.
- SUMO: Acts as a chaperone to prevent aggregation and masks the cationic charge of LEAP-2, reducing host toxicity.
- Ulp1 Site: Recognizes the tertiary structure of SUMO, cleaving precisely after the Gly-Gly motif, leaving zero non-native amino acids on the LEAP-2 N-terminus.

Experimental Workflow Visualization

The following diagram illustrates the critical path from expression to purified, folded peptide.



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Caption: Step-by-step purification workflow utilizing a "Reverse IMAC" strategy to isolate the native peptide post-cleavage.

Detailed Protocols

Upstream Processing: Expression

Rationale: Low-temperature induction is critical to allow the DsbC isomerase in the SHuffle strain to catalyze correct disulfide formation co-translationally.

- Transformation: Transform pET-SUMO-LEAP2-RA1 into E. coli SHuffle T7 Express. Plate on LB-Kanamycin.
- Inoculum: Inoculate a single colony into 20 mL TB (Terrific Broth) + Kan (50 µg/mL). Grow overnight at 30°C.
- Scale-up: Inoculate 1 L TB medium with 10 mL of starter culture.
- Growth: Incubate at 37°C, 220 RPM until OD600 reaches 0.6–0.8.
- Induction: Cool culture to 16°C (hold for 30 mins). Induce with 0.2 mM IPTG.
 - Note: Do not use standard 1 mM IPTG; high induction rates overwhelm the DsbC system, leading to inclusion bodies.
- Harvest: Incubate 18–20 hours at 16°C. Centrifuge (6,000 x g, 15 min). Store pellet at -80°C.

Downstream Processing: Purification

Buffer Preparation

- Lysis Buffer: 50 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, 5% Glycerol, pH 8.0.
 - Note: High salt (500 mM) is mandatory to disrupt ionic interactions between the cationic LEAP-2 tail and bacterial DNA/membranes.
- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 8.0.
- Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 300 mM Imidazole, pH 8.0.

- Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5.

Step 1: Cell Lysis & IMAC Capture

- Resuspend cell pellet (1 g wet weight per 10 mL Lysis Buffer). Add Protease Inhibitor Cocktail (EDTA-free).
- Sonication: Sonicate on ice (5s on / 10s off) for 10 minutes total "on" time.
- Clarification: Centrifuge at 18,000 x g for 45 mins at 4°C. Filter supernatant (0.45 µm).
- Loading: Load supernatant onto a pre-equilibrated Ni-NTA column (1 mL resin per 1 L culture).
- Wash: Wash with 20 CV (Column Volumes) of Lysis Buffer followed by 10 CV of Wash Buffer.
- Elution: Elute with 5 CV of Elution Buffer. Collect fractions.

Step 2: Proteolytic Cleavage & Reverse IMAC

Rationale: We use "Reverse IMAC" to remove the tag. The His-tagged protease and the cleaved His-SUMO tag will bind to the column, while the native LEAP-2 flows through.

- Buffer Exchange: Desalt the eluate into Cleavage Buffer using a PD-10 column or dialysis (3.5 kDa MWCO).
 - Critical: Remove Imidazole completely, as it inhibits Ni-NTA re-binding in the next step.
- Digestion: Add His-tagged Ulp1 protease (Ratio 1:100 w/w enzyme:substrate). Incubate overnight at 4°C or 4 hours at room temperature.
 - QC Check: Run SDS-PAGE.^{[5][6][7][8]} The fusion band (~18 kDa) should disappear, yielding a SUMO band (~13 kDa) and the LEAP-2 peptide band (~4.5 kDa).
- Reverse IMAC: Pass the digestion mixture over a fresh Ni-NTA column equilibrated in Cleavage Buffer.
- Collection: Collect the Flow-Through. This contains the pure, untagged LEAP-2-RA1.

Step 3: Polishing & Isomer Separation (RP-HPLC)

Rationale: Even with SHuffle strains, some disulfide scrambling occurs. RP-HPLC separates the correctly folded compact species from linear or misfolded variants based on hydrophobicity changes.

- System: C18 Analytical/Semi-prep column (e.g., Vydac 218TP).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Gradient: 10% to 50% B over 40 minutes (1% B/min).
- Peak Selection: The correctly folded LEAP-2 usually elutes earlier than the reduced/scrambled form due to a more compact hydrophobic core burying hydrophobic residues.
 - Validation: Collect the major peak. Lyophilize immediately.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Verify the oxidation state.

- Theoretical MW (Reduced): Calculate based on sequence.
- Target MW (Oxidized): Theoretical MW - 4.03 Da (loss of 4 protons from 2 disulfide bonds).
- Pass Criteria: Observed mass must be within 0.5 Da of Target MW.

Ellman's Reagent Test (Free Thiol Assay)

To confirm no free cysteines remain:

- Dissolve peptide in reaction buffer.
- Add DTNB (Ellman's Reagent).

- Measure Absorbance at 412 nm.
- Result: Should be effectively zero for fully oxidized LEAP-2.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Expression	Toxicity of LEAP-2	Switch to tighter repression (pET-SUMO in BL21-AI) or lower induction temp (15°C).
Precipitation after Cleavage	Isoelectric point aggregation	LEAP-2 is basic (pI >9). Ensure Cleavage Buffer pH is < 7.5 or > 9.5, or maintain >150mM NaCl.
Multiple Peaks on HPLC	Disulfide Scrambling	The "RA1" variant may have non-native folding kinetics. Add a "Redox Shuffle" step: Incubate peptide in 1 mM GSH / 0.1 mM GSSG for 4h before HPLC.
Incomplete Cleavage	Steric Hindrance	Add 0.5 M Urea to the cleavage reaction to expose the linker without denaturing the SUMO tag.

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